molecular formula C11H18O4 B2384204 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid CAS No. 2580239-46-7

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid

Cat. No.: B2384204
CAS No.: 2580239-46-7
M. Wt: 214.261
InChI Key: AAGZNXNXICWXLD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol It is characterized by its spirocyclic structure, which includes a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and acetic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group can yield 2-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)acetic acid, while reduction can produce 2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)ethanol .

Scientific Research Applications

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
  • 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)propanoic acid
  • 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)butanoic acid

Uniqueness

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Biological Activity

2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is a compound characterized by its unique spirocyclic structure, which combines a nonane ring with an oxane ring and an acetic acid moiety. This structural configuration is believed to impart significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C11H18O4
  • Molecular Weight: 214.26 g/mol
  • IUPAC Name: this compound
  • CAS Number: 2580239-46-7

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, potentially modulating enzyme activities or receptor functions. This can lead to various biological effects, such as:

  • Microbial Growth Inhibition: The compound may exhibit antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing therapeutic potential in conditions characterized by excessive inflammation.
  • Anticancer Activity: Preliminary studies suggest that it could inhibit tumor cell proliferation, indicating potential use in cancer therapies.

Biological Activity Studies

Recent research has explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacteria and fungi
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits proliferation of cancer cells

Case Studies

  • Anticancer Studies : A study on structurally similar compounds demonstrated their effectiveness against cancer cell lines like HeLa, showing dose-dependent inhibition of cell proliferation. This suggests that this compound may possess similar anticancer properties due to its structural features .
  • Microbial Inhibition : Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial activity against various pathogens, hinting at the potential efficacy of this compound in treating infections .

Properties

IUPAC Name

2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-11(6-9(12)13)7-10(8-11)2-4-15-5-3-10/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGZNXNXICWXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCOCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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